

Fenpropidin-d10: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

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Compound of Interest

Compound Name: Fenpropidin-d10

Cat. No.: B1162104

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Introduction

This guide provides an in-depth technical overview of **Fenpropidin-d10**, a deuterated analog of the systemic fungicide Fenpropidin. This document is intended for researchers, scientists, and professionals in drug development who are utilizing **Fenpropidin-d10** as an internal standard in analytical studies or as a tool in metabolic research. We will delve into its chemical properties, the mechanism of action of its non-deuterated counterpart, relevant analytical methodologies, and safety considerations.

Fenpropidin itself is a member of the piperidine class of fungicides, primarily used in agriculture to combat fungal diseases like powdery mildew and rusts in cereal crops.^[1] Its efficacy lies in its ability to disrupt the biosynthesis of ergosterol, a critical component of fungal cell membranes.^{[1][2]} **Fenpropidin-d10**, by incorporating ten deuterium atoms, serves as a valuable tool for precise quantification in complex matrices.

PART 1: Core Data and Properties of Fenpropidin-d10

Chemical Identity and Physical Properties

Fenpropidin-d10 is a stable isotope-labeled version of Fenpropidin. The CAS number for the unlabeled compound, Fenpropidin, is 67306-00-7.[3][4][5][6][7] While a specific CAS number for **Fenpropidin-d10** is listed as 2714437-00-8 by some suppliers, it's crucial to verify this with the specific supplier.[8] The key properties of **Fenpropidin-d10** are summarized in the table below.

Property	Value	Reference(s)
Analyte Name	Fenpropidin-d10	[9]
Unlabelled CAS Number	67306-00-7	[9]
Molecular Formula	C ₁₉ H ₂₁ D ₁₀ N	[9]
Molecular Weight	283.52 g/mol	[9]
Appearance	Typically a neat substance or in solution	[8][9]
Storage Temperature	+4°C	[9]
Purity	>95% (HPLC)	[9]

Safety Data Sheet (SDS) Overview

A comprehensive Safety Data Sheet (SDS) is essential for the safe handling of **Fenpropidin-d10**. While a specific SDS for the deuterated form may be provided by the supplier, the safety precautions for Fenpropidin are highly relevant.

Hazards associated with Fenpropidin include:

- Acute Toxicity: Harmful if swallowed or in contact with skin.[10][11]
- Eye Irritation: Causes serious eye irritation.[10][12]
- Aquatic Toxicity: Very toxic to aquatic life with long-lasting effects.[10][13]

Recommended safety precautions when handling Fenpropidin and its deuterated analog include:

- Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection. [10][11]

- Handling: Avoid contact with skin and eyes. Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[10][13]
- Environmental Precautions: Avoid release to the environment.[10][11]
- Storage: Store in a tightly closed container in a cool, well-ventilated area.[13]

In case of exposure, it is critical to follow the first-aid measures outlined in the SDS, which typically include rinsing the affected area with plenty of water and seeking medical attention if symptoms persist.[10][11]

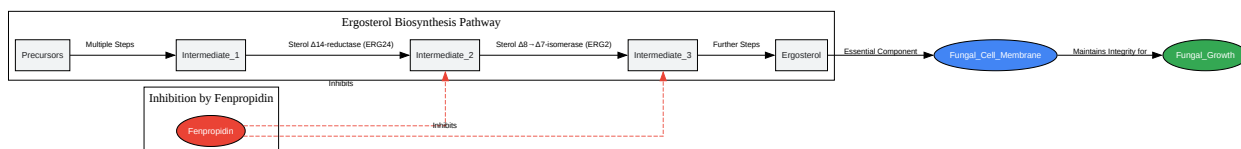
PART 2: Scientific and Technical Insights

Mechanism of Action: Inhibition of Ergosterol Biosynthesis

The fungicidal activity of Fenpropidin stems from its ability to inhibit the biosynthesis of ergosterol, an essential sterol in fungal cell membranes analogous to cholesterol in mammalian cells.[1] Specifically, Fenpropidin targets two key enzymes in the later stages of the ergosterol biosynthesis pathway:

- Sterol $\Delta 14$ -reductase (ERG24): This enzyme is responsible for the reduction of the double bond at the C-14 position.[1][2]
- Sterol $\Delta 8 \rightarrow \Delta 7$ -isomerase (ERG2): This enzyme catalyzes the isomerization of the double bond from the C-8 to the C-7 position.[1][2]

By inhibiting these enzymes, Fenpropidin disrupts the production of ergosterol, leading to the accumulation of toxic sterol intermediates. This ultimately compromises the integrity and function of the fungal cell membrane, inhibiting fungal growth.[2][14]



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Caption: Mechanism of action of Fenpropidin on the ergosterol biosynthesis pathway.

Applications in Research and Drug Development

Fenpropidin-d10 is primarily used as an internal standard in analytical chemistry for the quantification of Fenpropidin in various matrices, such as environmental samples (soil, water) and agricultural products.[15] The use of a stable isotope-labeled internal standard is the gold standard for quantitative analysis using mass spectrometry-based methods like Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This is because it co-elutes with the analyte of interest and experiences similar ionization and fragmentation, correcting for matrix effects and variations in sample preparation and instrument response.

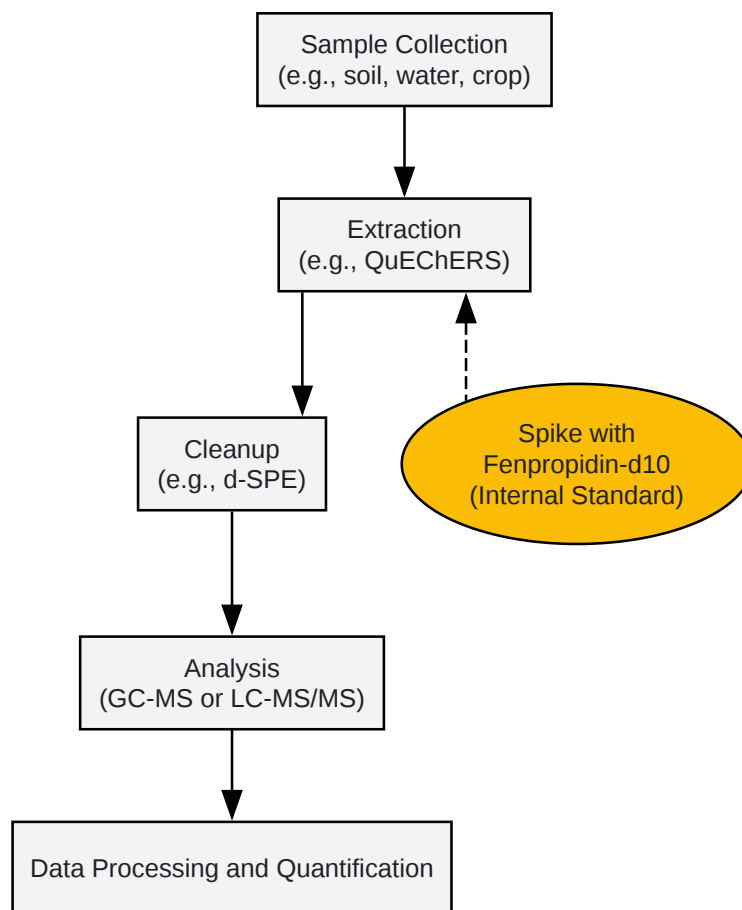
Beyond its role as an internal standard, Fenpropidin and its deuterated analog can be valuable tools in drug development for several reasons:

- **Understanding Drug Metabolism:** Studying the metabolism of Fenpropidin can provide insights into the metabolic pathways of similar piperidine-containing compounds.
- **Antifungal Drug Discovery:** The mechanism of action of Fenpropidin, targeting ergosterol biosynthesis, is a well-established strategy for antifungal drug development.[16] Research into Fenpropidin's structure-activity relationship could inform the design of novel antifungal agents.
- **Chiral Separation and Enantioselectivity:** Fenpropidin is a chiral compound, and its enantiomers may exhibit different biological activities and degradation rates.[17][18] Analytical methods capable of separating these enantiomers are crucial for understanding their individual contributions to the overall effect and for regulatory purposes.[17]

PART 3: Experimental Protocols and Methodologies

Analytical Method for Fenpropidin Residue Determination

A common method for the determination of Fenpropidin residues involves extraction followed by analysis using either GC-MS or LC-MS/MS.[3][15] The following is a generalized workflow.



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Caption: General analytical workflow for Fenpropidin residue analysis.

Detailed Protocol: Chiral UPLC-MS/MS Method for Enantioselective Determination

This protocol is adapted from established methods for the enantioselective analysis of Fenpropidin. [19]

1. Sample Preparation (Modified QuEChERS)

- Objective: To extract Fenpropidin enantiomers from the sample matrix.
- Procedure:
 - Weigh 5 g of the homogenized sample into a 50 mL centrifuge tube.
 - Spike the sample with a known concentration of **Fenpropidin-d10** internal standard.

- Add 10 mL of acetonitrile and vortex for 1 minute.
- Add a salting-out mixture (e.g., 4 g MgSO₄ and 1 g NaCl) and vortex immediately for 1 minute.
- Centrifuge at 4000 rpm for 5 minutes.

2. Dispersive Solid-Phase Extraction (d-SPE) Cleanup

- Objective: To remove interfering matrix components.
- Procedure:
 - Transfer an aliquot of the acetonitrile supernatant to a d-SPE tube containing a suitable sorbent (e.g., PSA and MgSO₄).
 - Vortex for 1 minute.
 - Centrifuge at 4000 rpm for 5 minutes.
 - Filter the final extract through a 0.22 μm syringe filter into an autosampler vial.

3. UPLC-MS/MS Analysis

- Objective: To separate the enantiomers and quantify them using mass spectrometry.
- UPLC Conditions:
 - Column: A chiral column is essential (e.g., Lux Cellulose-3).[19]
 - Mobile Phase: A suitable mobile phase for chiral separation (e.g., Methanol and 0.1% ammonia solution).[19]
 - Flow Rate: Optimized for the column and separation (e.g., 0.8 mL/min).[19]
- MS/MS Conditions:
 - Ionization Mode: Electrospray Ionization (ESI), Positive.[19]
 - Acquisition Mode: Multiple Reaction Monitoring (MRM) for selective and sensitive detection of precursor and product ions for both Fenpropidin and **Fenpropidin-d10**.

Causality in Experimental Choices:

- QuEChERS Method: This method is chosen for its speed, ease of use, and effectiveness in extracting a wide range of pesticides from various matrices.[19]
- d-SPE Cleanup: The choice of sorbent (e.g., PSA) is critical for removing specific interferences like fatty acids and sugars, leading to a cleaner extract and improved analytical performance.
- Chiral Column: The use of a chiral stationary phase is non-negotiable for separating enantiomers, which is crucial for understanding their individual biological and environmental fate.[17]
- Tandem Mass Spectrometry (MS/MS): MRM mode provides high selectivity and sensitivity, allowing for accurate quantification even at low concentrations in complex matrices. The use of **Fenpropidin-d10** as an internal standard in conjunction with MS/MS ensures the highest level of analytical rigor.

Conclusion

Fenpropidin-d10 is an indispensable tool for researchers and scientists engaged in the analysis of Fenpropidin and the broader study of piperidine-based fungicides. Its application as an internal standard ensures the accuracy and reliability of quantitative data, which is paramount in environmental monitoring, food safety, and drug development. A thorough understanding of the mechanism of action of the parent compound, coupled with robust and validated analytical methods, empowers researchers to conduct high-quality studies and contribute to the advancement of their respective fields. The safe handling of this compound, guided by the information in the Safety Data Sheet, is a prerequisite for any laboratory work.

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